12-Aminododecylphosphonic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Aminododecylphosphonic acid hydrochloride is a chemical compound with the empirical formula C12H29ClNO3P and a molecular weight of 301.79 g/mol . It is a white solid that is primarily used as a coupling agent, specifically reacting with carbonyl functions such as aldehydes or ketones to form an imine ligation .
Vorbereitungsmethoden
The synthesis of 12-Aminododecylphosphonic acid hydrochloride typically involves the reaction of dodecylphosphonic acid with an amine group. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
12-Aminododecylphosphonic acid hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: It reacts with carbonyl compounds (aldehydes and ketones) to form imine ligations.
Oxidation and Reduction:
Common Reagents and Conditions: The compound reacts with aldehydes and ketones in the presence of solvents and sometimes catalysts to form imine ligations.
Major Products: The primary product of its reaction with carbonyl compounds is an imine.
Wissenschaftliche Forschungsanwendungen
12-Aminododecylphosphonic acid hydrochloride has several scientific research applications:
Biology: The compound’s ability to form stable bonds with carbonyl groups makes it useful in biological research, particularly in the modification of biomolecules.
Wirkmechanismus
The mechanism of action of 12-Aminododecylphosphonic acid hydrochloride involves its reaction with carbonyl functions to form imine ligations. This reaction is facilitated by the presence of the amine group, which reacts with the carbonyl group to form a stable imine bond . The molecular targets and pathways involved in this reaction are primarily the carbonyl compounds (aldehydes and ketones) that it reacts with.
Vergleich Mit ähnlichen Verbindungen
12-Aminododecylphosphonic acid hydrochloride can be compared with other similar compounds such as:
- 6-Aminohexylphosphonic acid hydrochloride
- 16-Phosphonohexadecanoic acid
- (12-Phosphonododecyl)phosphonic acid
- 12-Mercaptododecylphosphonic acid
These compounds share similar functional groups and chemical properties but differ in their chain lengths and specific applications. The uniqueness of this compound lies in its specific use as a coupling agent for forming imine ligations and its role as a corrosion inhibitor and adhesion promoter .
Eigenschaften
Molekularformel |
C12H29ClNO3P |
---|---|
Molekulargewicht |
301.79 g/mol |
IUPAC-Name |
12-aminododecylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C12H28NO3P.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16;/h1-13H2,(H2,14,15,16);1H |
InChI-Schlüssel |
YCIHZAPKEFUYRI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCP(=O)(O)O)CCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.